molecular formula C5H9N5 B14758481 6-Ethyl-1,3,5-triazine-2,4-diamine CAS No. 934-75-8

6-Ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14758481
CAS No.: 934-75-8
M. Wt: 139.16 g/mol
InChI Key: NAMCDLUESQLMOZ-UHFFFAOYSA-N
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Description

6-Ethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C5H9N5. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, which promotes the formation of the triazine ring. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The compound’s ability to form hydrogen bonds with target molecules plays a crucial role in its biological activity .

Comparison with Similar Compounds

  • 6-Methyl-1,3,5-triazine-2,4-diamine
  • 6-Chloro-1,3,5-triazine-2,4-diamine
  • 6-Nitro-1,3,5-triazine-2,4-diamine

Comparison: 6-Ethyl-1,3,5-triazine-2,4-diamine is unique due to its ethyl substituent, which imparts distinct chemical and biological properties. Compared to its methyl and chloro analogs, the ethyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

934-75-8

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

6-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C5H9N5/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10)

InChI Key

NAMCDLUESQLMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)N

Origin of Product

United States

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